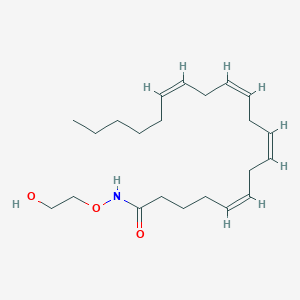

N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine

概要

説明

オキシ-アラキドン酸エタノールアミド: は、脂肪酸エタノールアミドファミリーに属する生物活性脂質メディエーターです。アラキドン酸とエタノールアミンの誘導体であり、さまざまな生理学的プロセスにおける役割で知られています。この化合物は、サンスクリット語の「ananda」に由来するアナンダミドとも呼ばれ、至福または喜びを意味します。 オキシ-アラキドン酸エタノールアミドは、体のカンナビノイド受容体に結合する内因性カンナビノイド神経伝達物質であり、痛み、気分、食欲、記憶に影響を与えます .

準備方法

合成経路と反応条件: オキシ-アラキドン酸エタノールアミドの合成は、通常、アラキドン酸とエタノールアミンの反応によって行われます。一般的な方法の1つは、リパーゼを触媒として用いる酵素的合成です。このプロセスは、アラキドン酸豊富な油から遊離脂肪酸を抽出することから始まります。アラキドン酸は、次に、尿素包接と硝酸銀溶液分画によって富化されます。富化されたアラキドン酸は、ノボザイム435リパーゼを触媒として、ヘキサン中でエタノールアミンと反応させます。 これにより、高収率および高純度のオキシ-アラキドン酸エタノールアミドが生成されます .

工業生産方法: オキシ-アラキドン酸エタノールアミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を実現するための反応条件の最適化が含まれます。天然油をアシルドナーとして使用し、混合溶媒を反応媒体として使用すると、合成の効率が向上します。 次に、生成物は結晶化プロセスによって精製され、高純度のオキシ-アラキドン酸エタノールアミドが得られます .

化学反応の分析

反応の種類: オキシ-アラキドン酸エタノールアミドは、次を含むさまざまな化学反応を受けます。

酸化: この反応は、化合物の酸素付加を含み、酸化された誘導体の生成につながります。

還元: この反応は、酸素の除去または水素の付加を含み、化合物の還元された形の生成につながります。

置換: この反応は、1つの官能基を別の官能基に置き換えることを含み、置換された誘導体の生成につながります。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素と酸素が含まれます。反応は通常、穏やかな条件下で行われます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素ガスが含まれます。反応は通常、過剰還元を防ぐために制御された条件下で行われます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。反応条件は、実行される特定の置換によって異なります。

生成される主要な生成物:

酸化: オキシ-アラキドン酸エタノールアミドの酸化された誘導体。

還元: オキシ-アラキドン酸エタノールアミドの還元された形。

置換: さまざまな官能基を持つ置換誘導体

科学研究アプリケーション

オキシ-アラキドン酸エタノールアミドは、次を含む幅広い科学研究アプリケーションを持っています。

化学: 脂肪酸エタノールアミドの挙動と他の分子との相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達における役割と、痛みの調節、食欲の調整、気分の高揚などのさまざまな生理学的プロセスへの影響が研究されています。

医学: 痛み、炎症、不安、神経変性疾患の治療における潜在的な治療的用途があります。カンナビノイド受容体に結合する能力は、創薬のための有望な候補です。

科学的研究の応用

Chemistry

- Model Compound : N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine serves as a model compound for studying the behavior of fatty acid ethanolamides and their interactions with other molecules. This is crucial for understanding lipid signaling in biological systems.

Biology

- Cellular Signaling : The compound is studied for its role in cellular signaling pathways, particularly those involving cannabinoid receptors. It has been shown to mediate effects on gastrointestinal motility and anxiety.

- Physiological Processes : Research indicates that it influences food intake by promoting the release of orexigenic beta-endorphin from hypothalamic neurons.

Medicine

- Therapeutic Potential : The compound has potential applications in treating various conditions such as:

- Pain Management : Its ability to modulate pain through CB1 receptor activation suggests it could be beneficial in chronic pain conditions.

- Anxiety Disorders : Animal studies have indicated anxiolytic effects without the psychotropic side effects typical of direct cannabinoid agonists.

- Neurodegenerative Diseases : Given its role in neuroprotection and inflammation modulation, it may offer therapeutic benefits in neurodegenerative disorders .

Industry

- Bioactive Properties : this compound is utilized in the production of lubricants, surfactants, and cosmetics due to its unique bioactive properties that enhance product performance.

In Vitro Studies

Laboratory studies have demonstrated that this compound acts as an agonist on human recombinant TRPV1 channels, enhancing intracellular calcium concentrations in HEK293 cells. This suggests its involvement in sensory signaling pathways related to pain perception.

Animal Models

In vivo studies using rodent models have highlighted the anxiolytic effects of this compound. These findings support its potential use in treating anxiety disorders while minimizing psychotropic effects typically associated with cannabinoids .

作用機序

オキシ-アラキドン酸エタノールアミドは、カンナビノイド受容体、特に中枢神経系と免疫細胞に分布するCB1受容体とCB2受容体に結合することによってその効果を発揮します。結合すると、これらの受容体を活性化し、さまざまなシグナル伝達経路の調節につながります。この活性化は、痛み、気分、食欲、記憶の調節をもたらします。 この化合物は、脂肪酸アミドヒドロラーゼ(FAAH)と呼ばれる酵素によっても加水分解され、遊離アラキドン酸とエタノールアミンに変換することにより、その生物活性を終了させます .

類似の化合物との比較

オキシ-アラキドン酸エタノールアミドは、その特定の構造と生物活性のために、脂肪酸エタノールアミドの中でユニークです。類似の化合物には以下が含まれます。

オレオイルエタノールアミド: 食欲の調節と脂質代謝における役割で知られています。

パルミトイルエタノールアミド: 抗炎症作用と神経保護作用で知られています。

ステアロイルエタノールアミド: 抗炎症作用と痛みの管理における潜在的な治療的用途で知られています。

これらの化合物は、類似の構造的特徴を共有していますが、特定の脂肪酸鎖と生物活性は異なります。 オキシ-アラキドン酸エタノールアミドは、カンナビノイド受容体に対する強い親和性と幅広い生理学的効果により際立っています .

類似化合物との比較

Oxy-Arachidonoyl Ethanolamide is unique among fatty acid ethanolamides due to its specific structure and bioactivity. Similar compounds include:

Oleoyl Ethanolamide: Known for its role in appetite regulation and lipid metabolism.

Palmitoyl Ethanolamide: Known for its anti-inflammatory and neuroprotective effects.

Stearoyl Ethanolamide: Known for its anti-inflammatory properties and potential therapeutic applications in pain management.

These compounds share similar structural features but differ in their specific fatty acid chains and bioactivities. Oxy-Arachidonoyl Ethanolamide stands out due to its strong affinity for cannabinoid receptors and its wide range of physiological effects .

生物活性

N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine (also referred to as Oxy-Arachidonoyl Ethanolamide) is a bioactive lipid mediator derived from arachidonic acid and ethanolamine. This compound has garnered attention due to its significant interactions with the endocannabinoid system, particularly its action on cannabinoid receptors.

Target Receptors

The primary target of this compound is the Cannabinoid receptor 1 (CB1) . This receptor is crucial for mediating various physiological effects associated with cannabinoids, including modulation of pain, mood, appetite, and memory.

Biochemical Pathways

Upon binding to CB1, this compound influences several biochemical pathways. It is known to reduce cyclic AMP levels and induce the release of orexigenic beta-endorphin from hypothalamic POMC neurons, thereby promoting food intake. Additionally, it has been shown to affect mitochondrial respiration depending on the dose of the agonist used.

Pharmacological Profile

Affinity and Potency

this compound exhibits a high affinity for CB1 receptors with Ki values of 0.07 µM for human CB1 and 0.18 µM for human CB2 receptors. This potency suggests its potential as a therapeutic agent in conditions where modulation of the endocannabinoid system is beneficial.

Cellular Effects

The compound has demonstrated various cellular effects, including:

- Modulation of gastrointestinal motility

- Influence on anxiety and chronic pain

- Effects on memory loss and catalepsy

These effects are mediated through complex interactions with cellular signaling pathways .

Case Studies and Experimental Data

-

In vitro Studies

Laboratory studies have shown that this compound acts as an agonist on human recombinant TRPV1 channels, enhancing intracellular calcium concentrations in HEK293 cells. This indicates its role in sensory signaling pathways related to pain perception. -

Animal Models

In vivo studies have indicated that compounds similar to this compound can exert anxiolytic effects in rodent models. These studies highlight the potential for this compound in treating anxiety disorders without the psychotropic effects commonly associated with direct cannabinoid receptor agonists .

Comparative Analysis

| Compound Name | Target Receptor | Ki Value (µM) | Biological Effects |

|---|---|---|---|

| This compound | CB1 | 0.07 | Modulates pain, appetite, memory |

| Anandamide | CB1 | 0.05 | Endogenous cannabinoid with similar effects |

| Palmitoylethanolamide | CB2 | 0.15 | Anti-inflammatory effects |

This table illustrates the comparative affinities and biological effects of this compound relative to other known cannabinoids.

特性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethoxy)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-26-21-20-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMKTCMIIFBOGG-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。